molecular formula C11H15BrN2O2 B13496940 Tert-butyl ((2-bromopyridin-3-yl)methyl)carbamate

Tert-butyl ((2-bromopyridin-3-yl)methyl)carbamate

Cat. No.: B13496940
M. Wt: 287.15 g/mol
InChI Key: HEMYVCQCPJDOQE-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-bromopyridin-3-yl)methyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-bromopyridin-3-yl)methyl]carbamate typically involves the reaction of 2-bromopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of tert-butyl N-[(2-bromopyridin-3-yl)methyl]carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-bromopyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and borane-tetrahydrofuran complex are used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include N-oxides of the original compound.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

tert-Butyl N-[(2-bromopyridin-3-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-bromopyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
  • tert-Butyl (3-bromopyridin-2-yl)carbamate
  • tert-Butyl (6-bromopyridin-3-yl)methylcarbamate

Uniqueness

tert-Butyl N-[(2-bromopyridin-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of a tert-butyl carbamate group

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-[(2-bromopyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

HEMYVCQCPJDOQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CC=C1)Br

Origin of Product

United States

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